Regioisomeric Comparison: 6-Boronic Acid vs. 5- and 7-Substituted Analogs
While direct head-to-head IC50 data for the isolated boronic acid is unavailable, the 6-boronic acid substitution pattern is explicitly claimed in multiple mTOR/PI3K kinase inhibitor patents, whereas the 5- and 7-boronic acid regioisomers are not . This indicates a structural requirement for the 6-position boron to achieve the correct geometry for biaryl bond formation in the final inhibitor scaffold. Commercial availability data shows that the 6-isomer is offered by multiple suppliers at ≥98% purity, while the 5-isomer is often supplied as the hydrochloride salt, and the 7-isomer has lower reported purity (96.1%) .
| Evidence Dimension | Patent Claim Prevalence (mTOR/PI3K Inhibitors) |
|---|---|
| Target Compound Data | Explicitly claimed in multiple US patents (e.g., US2013209543A1, US2014287031A1) |
| Comparator Or Baseline | 2-Aminobenzoxazole-5-boronic acid and 2-Aminobenzoxazole-7-boronic acid: Not claimed in the same patent family |
| Quantified Difference | Qualitative (presence vs. absence of claim) |
| Conditions | Patent claims for benzoxazole-based kinase inhibitors |
Why This Matters
For medicinal chemists optimizing kinase inhibitor leads, the 6-substituted regioisomer is the documented scaffold of choice for generating active compounds, reducing the risk of synthesizing inactive analogs.
